ErbB2 Inhibitor II

Description

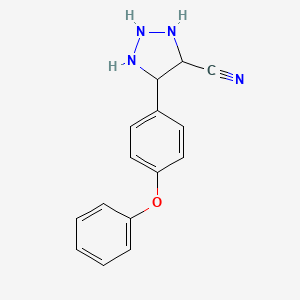

Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)triazolidine-4-carbonitrile |

InChI |

InChI=1S/C15H14N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9,14-15,17-19H |

InChI Key |

HMCHLSPVUJXKBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(NNN3)C#N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Erbb2 Inhibitor Ii

Target Binding and Kinase Domain Interaction

The inhibitory activity of ErbB2 Inhibitor II originates from its interaction with the intracellular kinase domain of the ErbB2 protein. This domain is responsible for the receptor's catalytic function: transferring a phosphate (B84403) group from ATP to a tyrosine residue, thereby activating downstream signaling pathways. nih.gov

This compound functions as an ATP-competitive inhibitor. sigmaaldrich.com The kinase domain of ErbB2 contains a highly conserved ATP-binding pocket located in the cleft between the N- and C-lobes of the domain. nih.gov Small molecule inhibitors like this compound are designed to mimic the adenosine (B11128) portion of ATP, allowing them to fit into this pocket. nih.gov By occupying the ATP-binding site, the inhibitor physically prevents ATP from binding, thereby blocking the phosphotransfer reaction and halting the receptor's kinase activity. sigmaaldrich.commdpi.com Research has shown that this compound effectively reduces the phosphorylation of ErbB2 in MDA-MB-453 cells, which overexpress the receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 6.6 µM. sigmaaldrich.com Notably, it displays selectivity, as it does not inhibit the phosphorylation of the closely related ErbB1 (EGFR) in other cell lines at concentrations up to 100 µM. sigmaaldrich.com

Protein kinases can exist in multiple conformations, most notably the active "DFG-in" state and the inactive "DFG-out" state, named for the orientation of the Asp-Phe-Gly motif at the beginning of the activation loop. mdpi.comnih.gov

Type I inhibitors bind to the active DFG-in conformation. mdpi.com

Type II inhibitors bind to the inactive DFG-out conformation, where the phenylalanine of the DFG motif has flipped, creating an adjacent hydrophobic pocket. mdpi.comnih.govacs.org This unique binding mode often leads to greater selectivity compared to Type I inhibitors because the allosteric pocket is less conserved across different kinases than the ATP-binding site. nih.govnih.gov

While this compound is known to be ATP-competitive, specific structural studies detailing whether it binds in a DFG-in (Type I) or DFG-out (Type II) conformation are not available in the reviewed literature. The development of Type II inhibitors has been a significant area of interest since the discovery that they can offer selective kinase inhibition by stabilizing an inactive state. nih.govacs.org

The primary target of this compound is the wild-type ErbB2 protein, which, when overexpressed, becomes a potent oncogenic driver. sigmaaldrich.comnih.gov The inhibitor's efficacy has been demonstrated in cell lines overexpressing the standard ErbB2 receptor. sigmaaldrich.com

In addition to overexpression, somatic mutations in the ERBB2 gene can lead to its constitutive activation, making these mutants actionable targets for cancer therapy. nih.govnih.gov These mutations can occur in either the extracellular domain or the intracellular kinase domain. nih.gov While various kinase inhibitors have been developed with activity against wild-type and specific mutant forms of ErbB2, the precise efficacy profile of this compound against known oncogenic mutants has not been detailed in the available research. nih.gov Resistance to kinase inhibitors can sometimes emerge through secondary mutations in the kinase domain that prevent the inhibitor from binding effectively. nih.gov

A truncated isoform of ErbB2, known as p95ErbB2 (or 611-CTF), lacks the extracellular domain and parts of the transmembrane domain. nih.govnih.gov This isoform is of clinical interest as it can arise in tumors and is associated with metastatic disease. nih.gov Because it lacks the binding site for antibody therapies like trastuzumab, p95ErbB2 can contribute to therapeutic resistance. nih.govnih.gov

However, since p95ErbB2 retains the intracellular kinase domain, it remains a viable target for small molecule kinase inhibitors. nih.gov For instance, other inhibitors such as Tucatinib and Lapatinib (B449) (GW572016) have been shown to effectively inhibit the phosphorylation and activity of p95ErbB2. nih.govselleckchem.com While this demonstrates the feasibility of targeting this truncated isoform with kinase inhibitors, specific studies on the interaction between this compound and p95ErbB2 are not presently available.

Modulation of Downstream Signaling Pathways

The inhibition of ErbB2 autophosphorylation by this compound directly impacts the activation of downstream signaling pathways that are critical for cell proliferation and survival.

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Attenuation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a crucial downstream effector of ErbB2 signaling. While inhibition of ErbB2 is generally known to affect this pathway, specific studies detailing the direct effects of this compound (4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole) on the PI3K/Akt/mTOR signaling cascade are not extensively documented in the currently available scientific literature. Therefore, a precise description of its attenuation effects on this specific pathway cannot be provided at this time.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade regulated by ErbB2. Scientific investigations have shown that this compound effectively curtails this pathway.

In MDA-MB-453 breast cancer cells, treatment with this compound has been found to reduce the basal phosphorylation of ERK-1/2, key kinases in the MAPK pathway, indicating a tonic inhibitory influence on this signaling route. merckmillipore.com Furthermore, in a model where ERK-1/2 activation was stimulated by sphingosine-1-phosphate (S1P), which was shown to be dependent on HER2 activity, this compound almost completely abolished this stimulated activation. merckmillipore.com This demonstrates the compound's ability to block signal transduction through the MAPK pathway upon upstream stimulation that is reliant on ErbB2. merckmillipore.com

Interactive Data Table: Inhibition of ERK-1/2 Phosphorylation by this compound

| Cell Line | Condition | Treatment | Effect on ERK-1/2 Phosphorylation | Reference |

| MDA-MB-453 | Basal | This compound | Reduction in phosphorylation | merckmillipore.com |

| MDA-MB-453 | S1P-stimulated | This compound | Almost complete abolishment of activation | merckmillipore.com |

Regulation of Other Associated Signaling Cascades

The influence of this compound on other signaling cascades has been explored in the context of its interaction with other signaling molecules. One study highlighted the role of HER2 (ErbB2) in the sphingosine-1-phosphate (S1P) receptor 4 (S1P4) signaling pathway in MDA-MB-453 cells. merckmillipore.com The study found that S1P-stimulated activation of ERK-1/2 was dependent on HER2, and as mentioned, this activation was almost completely abolished by this compound. merckmillipore.com This suggests that this compound can regulate signaling pathways that are indirectly dependent on ErbB2's kinase activity through receptor cross-talk. Further research is needed to fully elucidate the broader impact of this compound on the complex network of intracellular signaling.

Cellular and Biochemical Effects of Erbb2 Inhibitor Ii in Preclinical Models

Effects on Cell Proliferation and Viability

Inhibition of ErbB2 signaling consistently leads to a marked decrease in the proliferation and viability of cancer cells that are dependent on this pathway. These effects are observed across a range of in vitro models and are a primary indicator of the inhibitor's anti-tumor potential.

Preclinical studies demonstrate that targeting ErbB2 effectively suppresses the proliferation of cancer cells. For instance, the pan-ErbB inhibitor neratinib (B1684480) has been shown to suppress the proliferation of cells that overexpress ErbB2. researchgate.net The growth of tumor cells overexpressing ErbB2 is inhibited by specific anti-ErbB2 monoclonal antibodies. nih.gov In HER2-amplified breast cancer cell lines, inhibitors have been shown to exert antiproliferative effects. mdpi.com Dual-targeting of EGFR and ErbB2 pathways with tyrosine kinase inhibitors (TKIs) has also been shown to have a synergistic effect on inhibiting cancer cell proliferation in feline and canine cell lines. medchemexpress.com

A class of compounds known as polyisoprenylated cysteinyl amide inhibitors (PCAIs) has demonstrated significant inhibition of cell proliferation, achieving up to a 95% reduction in aromatase inhibitor-resistant breast cancer cells. news-medical.net These findings underscore the critical role of ErbB2 in driving the growth of certain cancers and the therapeutic potential of its inhibition.

Table 1: Effect of ErbB2 Inhibition on Cancer Cell Proliferation

| Inhibitor Type | Cell Model | Observed Effect | Citation |

|---|---|---|---|

| Neratinib | ErbB2-overexpressing cells | Suppression of proliferation | researchgate.net |

| Anti-ErbB2 mAb (4D5) | BT474 & SKBR3 breast cancer cells | Inhibition of cell growth | nih.gov |

| Dacomitinib (B1663576) | HER2-amplified resistant breast cancer cells | Antiproliferative effects | mdpi.com |

| PCAIs (NSL-YHJ-2-27) | Aromatase inhibitor-resistant breast cancer cells | 95% inhibition of proliferation | news-medical.net |

| EGFR/ERBB2 TKIs | Feline and canine cancer cell lines | Synergistic inhibition of proliferation | medchemexpress.com |

A key measure of a cell's tumorigenic potential is its ability to grow and form colonies in an anchorage-independent manner, a characteristic that is robustly countered by ErbB2 inhibition. The soft agar (B569324) colony formation assay is a standard preclinical method to evaluate this aspect of tumorigenicity. nih.gov Studies have shown that inhibiting ErbB2 leads to a dose-dependent reduction in colony formation in various cancer cell models. researchgate.net For example, overexpression of ErbB2 in primary murine mammary epithelial cells led to increased colony formation in soft agar, an effect that highlights the transforming potential of the oncogene. nih.gov In pancreatic cancer cell lines, the ability to form colonies was linked to ErbB2 amplification. researchgate.net Furthermore, a specific polyisoprenylated cysteinyl amide inhibitor (PCAI) was found to reduce colony formation by 74% in a model of aromatase inhibitor-resistant breast cancer. news-medical.net

Table 2: Effect of ErbB2 Inhibition on Cancer Cell Colony Formation

| Inhibitor/Condition | Cell Model | Observed Effect | Citation |

|---|---|---|---|

| 3-Aryl-2-(pyrid-3-yl)acrylonitrile derivatives | HepG2 cells | Dose-dependent inhibition of colony formation | researchgate.net |

| ErbB2 Overexpression | Murine mammary epithelial cells | Increased colony formation | nih.gov |

| PCAI (NSL-YHJ-2-27) | Aromatase inhibitor-resistant breast cancer cells | 74% reduction in colony formation | news-medical.net |

Cell Cycle Regulation and Progression

ErbB2 signaling plays a pivotal role in driving the cell cycle. Consequently, its inhibition leads to significant disruptions in cell cycle progression, primarily through the induction of cell cycle arrest and the modulation of key regulatory proteins.

A common outcome of ErbB2 inhibition in preclinical models is the arrest of the cell cycle at specific checkpoints. Treatment of the BT474 breast cancer cell line with an anti-ErbB2 monoclonal antibody resulted in a stable G1 arrest. nih.gov Similarly, the inhibitor dacomitinib was shown to exert its antiproliferative effects in HER2-amplified breast cancer cells through a combined G0-G1 cell cycle arrest. mdpi.com In other contexts, particularly in response to UV-induced DNA damage, the inhibition of ErbB2 has been linked to an accumulation of cells in the S-phase. nih.gov Genetic ablation of ErbB2 in primary keratinocytes increased UV-induced S-phase arrest by 18%, suggesting that blocking ErbB2 signaling enhances this cell cycle checkpoint. nih.gov

The observed effects on the cell cycle are a direct result of the altered activity and expression of critical cell cycle regulatory proteins following ErbB2 inhibition.

Cdc25a: Inhibition of ErbB2 has been shown to decrease the levels of the cell cycle regulator Cdc25a. This reduction is a key mechanism leading to S-phase arrest in UV-irradiated cells. nih.gov

p27Kip1: Treatment with an anti-ErbB2 antibody leads to an accumulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov This increase in p27Kip1 is crucial for inducing G1 arrest. nih.govnih.gov Conversely, high levels of ErbB2 can suppress p27 expression. biorxiv.orgbiorxiv.org

Cyclin D1: ErbB2 inhibition often results in decreased levels of Cyclin D1, a protein essential for the G1/S transition. nih.govnih.gov In cells with high ErbB2 expression, CDK4-inhibitor treatment can lead to a rapid decrease in Cyclin D1 expression. biorxiv.org

c-Myc: The oncoprotein c-Myc is also modulated by ErbB2 signaling. Inhibition of ErbB2 can lead to the downregulation of c-Myc. nih.gov However, in some contexts of high ErbB2 expression, treatment with CDK4 inhibitors can paradoxically lead to an increase in c-Myc transcriptional activity, which may influence inhibitor sensitivity. biorxiv.orgbiorxiv.orgbohrium.com

Table 3: Modulation of Cell Cycle Regulators by ErbB2 Inhibition

| Regulator | Effect of Inhibition | Cell Model Context | Citation |

|---|---|---|---|

| Cdc25a | Decreased levels | UV-irradiated keratinocytes | nih.gov |

| p27Kip1 | Accumulation/Upregulation | BT474 breast cancer cells | nih.govnih.gov |

| Cyclin D1 | Decreased levels | BT474 breast cancer cells | nih.govnih.gov |

| c-Myc | Downregulation | BT474 breast cancer cells | nih.gov |

| c-Myc | Increased transcriptional activity | High ErbB2-expressing cells treated with CDK4i | biorxiv.orgbiorxiv.org |

Apoptosis and Programmed Cell Death Induction

A primary function of the ErbB2 signaling pathway is the suppression of apoptosis, or programmed cell death. researchgate.netnih.gov Therefore, a key mechanism of action for ErbB2 inhibitors is the reactivation of this essential cellular process, leading to the death of cancer cells.

Inhibition of ErbB2 can induce apoptosis through multiple mechanisms that affect both the extrinsic and intrinsic apoptotic pathways. researchgate.netresearchgate.net For instance, the tyrosine kinase inhibitor genistein (B1671435) was found to induce apoptosis in MDA-MB-435 breast cancer cells, as measured by DNA laddering and PARP cleavage. nih.gov Similarly, the inhibitor dacomitinib was shown to induce apoptosis in HER2-amplified breast cancer cell lines that were resistant to other therapies. mdpi.com In some models, inducing apoptosis requires blocking multiple pathways simultaneously. For example, in EGFR-addicted lung cancers, inducing significant apoptosis required the combined inhibition of both the PI3K-mTOR and MEK pathways. pnas.org A new class of compounds, PCAIs, were shown to increase levels of active caspase 7 and BAX, key executioners of apoptosis, in a model of therapy-resistant breast cancer. news-medical.net

Activation of Pro-apoptotic Pathways

Inhibition of ErbB2 signaling has been demonstrated to be a potent trigger of programmed cell death, or apoptosis, in cancer cells that are dependent on this pathway for survival. nih.govresearchgate.net Neutralizing ErbB2 signaling with tyrosine kinase inhibitors (TKIs) such as lapatinib (B449), afatinib, and neratinib leads to an increase in apoptotic cell death. aacrjournals.orgnih.gov This effect is central to their anti-tumor activity.

The primary mechanism involves the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway. aacrjournals.orgnih.gov ErbB2 signaling normally suppresses this pathway to promote cell survival. nih.govresearchgate.net Inhibition of ErbB2 disrupts this suppression, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.gov Furthermore, studies have shown that cells expressing a constitutively active form of ErbB2 are markedly more sensitive to apoptosis induced by endoplasmic reticulum (ER) stress, an effect mediated by the PERK-ATF4-CHOP pathway. nih.gov This suggests that ErbB2 inhibition can render cancer cells vulnerable to apoptosis through multiple stress-related pathways. In some contexts, ErbB2 inhibition can also increase the levels of X-linked inhibitor of apoptosis protein (XIAP), which can confer resistance to apoptosis. psu.edunih.gov

Modulation of Anti-apoptotic Proteins (e.g., BCL2, MCL1)

ErbB2 inhibitors significantly alter the expression and activity of the BCL2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (like BCL2, BCL-xL, and MCL1) and pro-apoptotic members. nih.gov

Inhibition of ErbB2 has been shown to decrease the protein expression of Myeloid Cell Leukemia-1 (MCL1). aacrjournals.orgnih.gov This reduction in MCL1 sensitizes ErbB2-overexpressing cells to mitochondrial-mediated apoptosis. nih.gov Interestingly, the effect on BCL2 itself can be complex. Some studies report that ErbB2 inhibition with lapatinib can lead to an increase in BCL2 mRNA and protein levels, suggesting a potential mechanism of adaptive resistance where cancer cells become more dependent on BCL2 for survival. nih.gov

This observation has led to preclinical studies combining ErbB2 inhibitors with BCL2 inhibitors (like venetoclax). Such dual blockade strategies have demonstrated synergistic effects, triggering a more profound suppression of MCL1 and a greater induction of apoptosis than either agent alone. aacrjournals.orgnih.govnih.gov

Table 1: Effects of ErbB2 Inhibition on Anti-apoptotic Proteins in Preclinical Models

| Protein | Effect of ErbB2 Inhibition | Observation | Relevant Compounds | Citations |

|---|---|---|---|---|

| MCL1 | Expression Decreased | Sensitizes cells to apoptosis. Further suppressed by dual inhibition with BCL2 inhibitors. | Lapatinib | aacrjournals.orgnih.gov |

| BCL2 | Expression Increased | Suggests a potential adaptive resistance mechanism, creating dependency on BCL2. | Lapatinib | nih.gov |

| Survivin | Expression Decreased | ErbB2 signaling normally increases survivin via AKT and NF-κB; inhibition reverses this. | General ErbB2 Inhibitors | nih.govresearchgate.net |

| XIAP | Expression Increased | Can contribute to acquired resistance by inhibiting caspases. | GW583340 (Lapatinib analogue) | psu.edunih.gov |

Impact on Cellular Phenotypes

Beyond inducing apoptosis, ErbB2 inhibitors modulate several complex cellular behaviors, or phenotypes, that are critical for tumor progression and metastasis.

Inhibition of Cell Migration and Invasion

A key aspect of malignancy is the ability of cancer cells to migrate and invade surrounding tissues, a prerequisite for metastasis. nih.gov Preclinical studies have shown that ErbB2 signaling is a potent driver of these processes. nih.govscilit.com The use of small-molecule inhibitors to rapidly block ErbB2 function has been shown to inhibit tumor cell motility and invasion within hours. aacrjournals.org

Research differentiating the roles of ErbB family members has revealed that while ERBB1 (EGFR) inhibition primarily affects tumor cell motility and invasion, specific inhibition of ERBB2 rapidly blocks intravasation, the process of tumor cells entering blood vessels. aacrjournals.org The mechanism involves the activation of small GTPases like Rac1 and Cdc42, which are critical for cytoskeletal rearrangements required for cell movement. ErbB2-induced migration and invasion have been shown to require p120 catenin for the activation of these GTPases. nih.govscilit.com

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties, becoming mesenchymal stem-like cells. preprints.org This transition is a crucial driver of cancer invasion and metastasis. preprints.org The ErbB2 signaling pathway is implicated in promoting EMT. researchgate.net

Conversely, inhibition of ErbB2 signaling can modulate this process. For instance, the specific knockdown of the EMT-associated transcription factor SLUG in HER2-positive cells can restore sensitivity to the ErbB2-targeting antibody trastuzumab by inducing a mesenchymal-to-epithelial transition (MET). nih.gov This suggests that ErbB2 inhibitors can potentially counteract the EMT program, thereby reducing the invasive potential of cancer cells. However, EMT itself has also been identified as a mechanism of primary resistance to ErbB2-targeted therapies like trastuzumab. nih.gov

Effects on Angiogenesis

For tumors to grow beyond a minimal size, they must develop their own blood supply through a process called angiogenesis. nih.gov ErbB2 overexpression in tumor cells is strongly associated with increased angiogenesis, mediated primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org

Preclinical studies demonstrate that ErbB2 inhibitors can exert anti-angiogenic effects. aacrjournals.org Inhibition of ErbB2 leads to the downregulation of VEGF protein synthesis and secretion. nih.govaacrjournals.org This occurs through the blockade of downstream signaling pathways, including the PI3K/Akt/mTOR cascade, which controls the translational machinery responsible for VEGF production. aacrjournals.org In xenograft models, this reduction in VEGF corresponds with a decrease in tumor microvessel density (MVD), indicating a direct inhibitory effect on tumor vascularization. nih.govaacrjournals.org

Table 2: Preclinical Findings on ErbB2 Inhibition and Angiogenesis

| Finding | Model System | Effect | Key Mediator | Citations |

|---|---|---|---|---|

| Inhibition of VEGF Synthesis | Human breast cancer cells | Decreased VEGF protein translation | Inhibition of mTOR/p70S6K pathway | aacrjournals.org |

| Reduced Microvessel Density | Human ovarian carcinoma xenograft | Augmented inhibition of angiogenesis (in combination) | Suppression of AKT pathway | nih.gov |

| Inhibition of VEGF Secretion | Human breast cancer cells | Inhibition of heregulin-mediated VEGF secretion | N/A | nih.gov |

| Suppression of Tumor Growth | General preclinical models | Tumor growth suppression | Inhibition of the VEGF pathway | nih.gov |

Induction of Autophagy and Autophagic Flux

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. Its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting. The interaction between ErbB2 inhibition and autophagy is multifaceted, with some studies presenting conflicting results.

Several studies suggest that ErbB2 signaling actively suppresses autophagy. One mechanism involves ErbB2 physically interacting with the autophagy-initiating protein Beclin-1, which blocks the start of the autophagic process. nih.gov In this context, downregulation of ErbB2 with an inhibitor would relieve this suppression and activate autophagy, promoting the clearance of cellular components. nih.gov Another study proposes that nuclear ErbB2 can repress the transcription of DEPTOR, an mTOR inhibitor, thereby leading to mTORC1 activation and the inhibition of autophagy. nih.gov

Conversely, other research indicates that ErbB2 promotes autophagy. One study demonstrated that ErbB2 upregulates the expression of ATG12, an essential autophagy protein, and that inhibiting ErbB2 leads to an inhibition of autophagy. nih.govresearchgate.net From this perspective, autophagy is a survival mechanism for cancer cells, and its inhibition could enhance the efficacy of anti-cancer therapies. nih.gov Furthermore, autophagy has been identified as a mechanism of acquired resistance to Her2-targeted therapy in esophageal and gastric cancer models, where resistant cells show higher levels of basal autophagy. spandidos-publications.commdpi.com Abrogating autophagy in these resistant models can restore sensitivity to ErbB2 inhibitors. mdpi.comresearchgate.net

This evidence suggests that the effect of ErbB2 inhibitors on autophagy may be highly context-dependent, varying between different cancer types and the specific molecular wiring of the tumor cells.

Restoration of Sensitivity to Other Therapies

The development of resistance to anti-estrogen therapies, such as tamoxifen (B1202) and fulvestrant, presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. A key mechanism underlying this resistance is the crosstalk between the estrogen receptor (ER) and the ErbB2 (also known as HER2) signaling pathways. merckmillipore.compubcompare.aimdpi.com Overexpression or activation of ErbB2 can lead to ligand-independent activation of the ER and its downstream targets, thereby promoting tumor growth despite the presence of anti-estrogen agents. merckmillipore.coma2bchem.com This has led to the exploration of ErbB2 inhibitors as a strategy to restore sensitivity to endocrine therapies in resistant breast cancer models.

While extensive research has been conducted on various ErbB2 inhibitors, including monoclonal antibodies like trastuzumab and small molecule tyrosine kinase inhibitors like lapatinib, specific preclinical data on the compound known as "ErbB2 Inhibitor II" in the context of sensitizing anti-estrogen resistant models is not available in the public domain based on the conducted research. "this compound," identified chemically as 4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole with CAS number 928207-02-7, is a cell-permeable triazole compound. sigmaaldrich.comscbt.combldpharm.com It is known to target the ATP-binding site of ErbB2, leading to a reduction in its phosphorylation. sigmaaldrich.com

Studies on other ErbB2 inhibitors have demonstrated that blocking the ErbB2 pathway can re-sensitize resistant cells to anti-estrogen treatments. For instance, the inhibition of HER2 has been shown to restore the inhibitory effect of tamoxifen on ER-mediated transcription and cell proliferation in tamoxifen-resistant breast cancer cells. a2bchem.com This is often associated with a reduction in the activity of downstream signaling molecules like mitogen-activated protein kinase (MAPK). a2bchem.com

In principle, a selective ErbB2 inhibitor like this compound could potentially exert similar sensitizing effects. By inhibiting ErbB2 phosphorylation, it would be expected to disrupt the downstream signaling cascades that contribute to anti-estrogen resistance. This could lead to a renewed dependence on the ER pathway for cell survival and proliferation, thereby making the cells susceptible to the inhibitory actions of anti-estrogen drugs once again.

However, without specific preclinical studies evaluating the combination of this compound with anti-estrogen agents in resistant cell lines or xenograft models, any discussion on its efficacy in this specific application remains hypothetical. Detailed research findings, including data on changes in cell viability, apoptosis, and key signaling pathways following combination treatment, are necessary to substantiate this potential therapeutic application.

Preclinical Efficacy Studies of Erbb2 Inhibitor Ii in in Vivo Models

Antitumor Activity in Xenograft Models

Xenograft models, where human tumor tissues are implanted in immunodeficient mice, are a cornerstone of preclinical cancer research. Studies using these models have consistently demonstrated the potent antitumor activity of various ErbB2 inhibitors.

ErbB2 inhibitors, both as single agents and in combination therapies, have shown a marked ability to inhibit tumor growth and in some cases, induce regression in various xenograft models.

As a monotherapy, the monoclonal antibody trastuzumab demonstrated tumor growth inhibition in HER2-overexpressing gastric cancer xenograft models, NCI-N87 and 4-1ST. nih.gov Similarly, the antibody pertuzumab showed significant antitumor activity as a single agent in an NCI-N87 tumor xenograft. aacrjournals.org The antibody-drug conjugate (ADC) MRG002 significantly inhibited tumor growth at low doses in both breast cancer (BT-474) and gastric cancer (NCI-N87) cell-derived xenograft (CDX) models. nih.gov The small molecule inhibitor lapatinib (B449) also demonstrated potent tumor regression in HER2-overexpressing tumor xenograft mouse models. nih.gov

Combination strategies often yield enhanced effects. The combination of trastuzumab and pertuzumab resulted in significant antitumor activity compared to either monotherapy in HER2-positive gastric cancer models. aacrjournals.org Likewise, combining trastuzumab with the EGFR inhibitor gefitinib (B1684475) led to improved tumor growth inhibition in HER-2/neu overexpressing breast cancer models. aacrjournals.org A three-drug combination of capecitabine, cisplatin, and trastuzumab produced remarkable tumor growth inhibition in gastric cancer xenografts. nih.gov

| Inhibitor(s) | Xenograft Model | Cancer Type | Observed Effect | Citation |

|---|---|---|---|---|

| Trastuzumab | NCI-N87, 4-1ST | Gastric Cancer | Inhibited tumor growth as a single agent. | nih.gov |

| Pertuzumab | NCI-N87 | Gastric Cancer | Significant antitumor activity as a single agent. | aacrjournals.org |

| Lapatinib | HER2-overexpressing models | Breast Cancer | Potent tumor regression. | nih.gov |

| MRG002 (ADC) | BT-474, NCI-N87 | Breast & Gastric Cancer | Significant tumor growth inhibition. | nih.gov |

| Trastuzumab + Pertuzumab | NCI-N87, 4-1ST | Gastric Cancer | Significantly enhanced antitumor activity vs. monotherapy. | aacrjournals.org |

| Trastuzumab + Gefitinib | LCC6HER-2, MCF-7HER-2 | Breast Cancer | Improved tumor growth inhibition. | aacrjournals.org |

| Trastuzumab + Capecitabine + Cisplatin | NCI-N87 | Gastric Cancer | Remarkable tumor growth inhibition. | nih.gov |

A significant challenge in HER2-positive cancer therapy is the development of resistance to targeted agents like trastuzumab. nih.gov Preclinical studies have identified several ErbB2 inhibitors that are effective in these resistant settings.

Lapatinib, a dual tyrosine kinase inhibitor, has shown efficacy in trastuzumab-resistant breast cancer cell lines, partly by blocking the crosstalk between ErbB2 and IGF-1R that is increased in resistant cells. nih.gov The immunoagent Erb-hcAb demonstrated the ability to inhibit tumor growth in xenografts of trastuzumab-resistant breast cancer cell lines JIMT-1 and KPL-4. nih.gov In these models, Erb-hcAb inhibited the phosphorylation of downstream signaling proteins like Akt and MAPK, whereas trastuzumab had little to no effect. nih.gov

Combination approaches are also effective. The antibody H2-18, when combined with trastuzumab, synergistically inhibited the proliferation of a trastuzumab-resistant gastric cancer cell line, NCI-N87-TraRT, both in vitro and in vivo. nih.govspandidos-publications.com Furthermore, studies using ER+/HER2 mutant patient-derived xenograft (PDX) models, which can be resistant to endocrine therapy, suggest that combining the pan-HER inhibitor neratinib (B1684480) with a CDK4/6 inhibitor like abemaciclib (B560072) is a promising strategy for maximal tumor inhibition. aacrjournals.org

Impact on Metastatic Progression

Metastasis, the spread of cancer to distant organs, is a major cause of mortality. The brain is a frequent site of metastasis for HER2-positive breast cancer patients, creating a significant clinical hurdle. tandfonline.com

Small-molecule ErbB2 inhibitors are particularly promising for treating and preventing brain metastases due to their potential to cross the blood-brain barrier. nih.govtandfonline.com

Efficacy in Specific Cancer Types in Preclinical Models

The efficacy of ErbB2 inhibitors has been extensively validated in various preclinical breast cancer models, including those that are resistant to standard therapies.

In HER2-overexpressing breast cancer xenografts (BT-474 and SK-BR-3), the humanized antibody humH2Mab-250 showed in vivo antitumor effects comparable to trastuzumab. nih.govmdpi.com The ADC MRG002 demonstrated potent antitumor activity in 11 different patient-derived xenograft (PDX) models, including three breast cancer models, with greater activity than the reference ADC, Kadcyla® (T-DM1). nih.gov

In models of resistance, the story is particularly compelling. The Herceptin-resistant breast cancer cell line JIMT-1 was used in an in vivo xenograft model where the small molecule inhibitor ER121 significantly inhibited tumor growth. tandfonline.com Similarly, Erb-hcAb was effective against JIMT-1 and KPL-4 xenografts, which are both trastuzumab-resistant. nih.gov Preclinical studies also show that combining neratinib with other agents, such as CDK4/6 inhibitors, has strong efficacy in HER2-positive breast cancer models, addressing potential resistance mechanisms. aacrjournals.orgmdpi.com

| Inhibitor(s) | Breast Cancer Model(s) | Key Findings | Citation |

|---|---|---|---|

| humH2Mab-250 | BT-474, SK-BR-3 xenografts | Antitumor effect comparable to trastuzumab. | nih.govmdpi.com |

| MRG002 (ADC) | Breast cancer PDX models | Greater antitumor activity than Kadcyla® (T-DM1). | nih.gov |

| Pertuzumab + Trastuzumab | HER2-positive xenografts | Enhanced cell growth inhibition and apoptosis by inhibiting EGFR-HER2 signaling. | aacrjournals.org |

| ER121 | JIMT-1 xenograft (Herceptin-resistant) | Significant tumor growth inhibition. | tandfonline.com |

| Erb-hcAb | JIMT-1, KPL-4 xenografts (Trastuzumab-resistant) | Inhibited tumor growth and downstream signaling (p-Akt, p-MAPK). | nih.gov |

| Lapatinib | Trastuzumab-resistant cell lines | Inhibited cell growth by blocking ErbB2 and IGF-1R crosstalk. | nih.gov |

| Neratinib + Abemaciclib | ER+/HER2 mutant cell lines & PDX models | Synergistic activity, suggesting a strategy to overcome resistance. | aacrjournals.org |

Skin Tumorigenesis Models

Research into the role of ErbB2 in skin cancer has utilized dual ErbB2/EGFR tyrosine kinase inhibitors to probe its significance during carcinogenesis.

In studies using both wild-type mice and transgenic BK5.erbB2 mice, which overexpress ErbB2 in the basal epidermis, the dual inhibitor GW2974 was shown to be an effective agent. nih.govnih.gov When administered in the diet, GW2974 effectively suppressed skin tumor promotion induced by the chemical 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov The inhibitory effect was notably more pronounced in the BK5.erbB2 mice, which have a heightened sensitivity to skin tumor development due to ErbB2 overexpression. nih.govnih.gov This suggests a greater efficacy for such compounds when ErbB2 is amplified or overexpressed as an early event in cancer development. nih.gov The inhibitor's action was linked to the reduction of TPA-induced epidermal hyperproliferation, which correlated with decreased activation of both EGFR and ErbB2. nih.govnih.gov Interestingly, the anti-tumor effect was found to be reversible upon withdrawal of the GW2974 treatment. nih.govnih.gov These findings support the hypothesis that both EGFR and ErbB2 are important mediators in the tumor promotion stage of two-stage skin carcinogenesis. nih.gov

| Inhibitor | Model | Key Findings |

| GW2974 | Wild-type and BK5.erbB2 transgenic mice | Effectively inhibited TPA-induced skin tumor promotion. nih.govnih.gov |

| Showed more marked effect in mice overexpressing ErbB2. nih.govnih.gov | ||

| Reduced epidermal hyperproliferation and activation of EGFR/ErbB2. nih.govnih.gov | ||

| The inhibitory effect was reversible. nih.govnih.gov |

Hematological Malignancy Models (e.g., MDS, AML)

The role of ErbB2 in hematological malignancies is an emerging area of study, with findings indicating that it may be a viable therapeutic target.

Studies have demonstrated that a truncated form of ErbB2, which lacks the extracellular domain, is overexpressed in primary CD34+ cells from patients with myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) compared to healthy hematopoietic cells. duke.edunih.govaacrjournals.org This overexpression is associated with aberrant oncogenic signaling. duke.edunih.gov Neutralizing this signaling with ErbB2 tyrosine kinase inhibitors such as lapatinib, afatinib, and neratinib leads to increased apoptotic cell death in MDS and AML cells. duke.edunih.govaacrjournals.org In an in vivo model, treatment with lapatinib was found to reduce the human engraftment of MDS cells in mice 21 weeks after transplantation. duke.edunih.govaacrjournals.org Importantly, while lapatinib impaired the proliferation and survival of MDS and AML cells, it did not cause toxicity in cultures of healthy CD34+ marrow cells, indicating a potential therapeutic window limited to cancer cells. nih.govaacrjournals.org

| Inhibitor(s) | Model | Key Findings |

| Lapatinib, Afatinib, Neratinib | Primary CD34+ MDS and AML cells | Increased apoptotic cell death. duke.edunih.govaacrjournals.org |

| Lapatinib | MDS cell xenograft in mice | Reduced human engraftment of MDS cells post-transplantation. duke.edunih.govaacrjournals.org |

| In vitro cultures of MDS/AML cells vs. healthy marrow | Impaired cancer cell proliferation and survival. nih.govaacrjournals.org | |

| Showed no significant toxicity to healthy hematopoietic cells. nih.govaacrjournals.org |

Gastric Cancer Models

ErbB2 amplification is a known factor in a subset of gastric cancers, making it a key target for therapeutic development. Preclinical studies have validated this approach using various inhibitors in xenograft models.

The NCI-N87 cell line, which has high ErbB2 amplification, is a commonly used model. nih.govaacrjournals.orgnih.gov The irreversible EGFR/HER2 inhibitor BIBW2992 demonstrated efficacy in NCI-N87 xenografts. researchgate.net Similarly, PF-299804, an irreversible pan-HER tyrosine kinase inhibitor, effectively inhibited the in vivo growth of NCI-N87 tumors. aacrjournals.org The specificity of this targeting was highlighted by the lack of effect in the AGS gastric cancer model, which does not feature ERBB2 amplification. aacrjournals.org Beyond small molecule inhibitors, antibody-drug conjugates (ADCs) have also shown promise. The novel HER2-targeted ADC, MRG002, produced significant tumor growth inhibition in NCI-N87 xenograft models. nih.gov Notably, MRG002 also demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of gastric cancer that were resistant to both trastuzumab and another ADC, Kadcyla®. nih.gov

| Inhibitor | Model | Key Findings |

| BIBW2992 | NCI-N87 xenograft | Demonstrated in vivo efficacy. researchgate.net |

| PF-299804 | NCI-N87 xenograft (ErbB2 amplified) | Inhibited tumor growth. aacrjournals.org |

| AGS xenograft (ErbB2 non-amplified) | No significant tumor growth inhibition. aacrjournals.org | |

| MRG002 | NCI-N87 xenograft | Significantly inhibited tumor growth. nih.gov |

| Trastuzumab/Kadcyla®-resistant gastric cancer PDX models | Showed significant tumor-inhibition activity. nih.gov |

Medulloblastoma Models

In medulloblastoma, the most common malignant brain tumor in children, ErbB2 overexpression has been linked to a poor prognosis and metastasis. nih.gov This has prompted preclinical investigations into ErbB2 inhibitors as a potential therapeutic strategy.

Research has shown that ErbB2 overexpression can increase the migration of medulloblastoma cells. nih.gov In vivo studies have demonstrated that the ErbB tyrosine kinase inhibitor OSI-774 can block prometastatic gene expression driven by ErbB2 in medulloblastoma. nih.gov These findings identify a distinct, ErbB2-driven pathway that promotes metastasis and may serve as a novel therapeutic target. nih.gov In related studies on glioblastoma, a cancer with some shared signaling pathways, dual inhibition of EGFR and ErbB2 with lapatinib was found to be significantly more effective at preventing cancer stem-like cell proliferation compared to targeting EGFR alone. nih.gov

| Inhibitor | Model | Key Findings |

| OSI-774 | Medulloblastoma in vivo model | Blocked ERBB2-dependent prometastatic gene expression. nih.gov |

| Lapatinib | Glioblastoma stem-like cells (related brain tumor model) | Effectively inhibited proliferation by targeting both EGFR and ErbB2. nih.gov |

Lung Cancer Models

HER2 (ERBB2) alterations, particularly exon 20 insertion mutations, are recognized oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). nih.govaacrjournals.org This has led to the preclinical evaluation of several targeted inhibitors.

A range of ErbB2 inhibitors have shown efficacy in preclinical lung cancer models. The irreversible inhibitor BIBW2992 was found to be highly effective. researchgate.net Pyrotinib, which also irreversibly inhibits multiple HER receptors, demonstrated efficacy against HER2 overexpressing cells in vivo. nih.gov For the specific challenge of HER2 exon 20 mutations, the tyrosine kinase inhibitor poziotinib (B1662824) showed potent activity in patient-derived xenograft (PDX) models. nih.gov More recently, BAY 2927088, a reversible TKI, was validated in vivo in a PDX model carrying the HER2 A775insYVMA exon 20 insertion mutation, showing strong anti-tumor activity. aacrjournals.orgresearchgate.net

| Inhibitor | Model | Key Findings |

| BIBW2992 | Preclinical lung cancer models | Found to be highly effective. researchgate.net |

| Pyrotinib | HER2-overexpressing cells in vivo | Demonstrated efficacy. nih.gov |

| Poziotinib | Patient-derived xenograft models (HER2 exon 20 mutant) | Showed potent anti-tumor activity. nih.gov |

| BAY 2927088 | Patient-derived xenograft model (HER2 A775insYVMA) | Validated in vivo activity with strong tumor inhibition. aacrjournals.orgresearchgate.net |

Esophageal Squamous Cancer Models

There is a growing body of evidence indicating that ErbB2 is abnormally expressed in esophageal squamous cell carcinoma (SCCO) and is associated with a poor prognosis. nih.gov This has led to early-stage investigations into the therapeutic potential of targeting this receptor.

Early preclinical studies have explored the use of the anti-HER2 monoclonal antibody Herceptin (trastuzumab) in SCCO cell lines. nih.gov These in vitro experiments have shown that Herceptin can have an inhibitory effect on the growth of these cancer cells, both when used as a single agent and in combination with other treatments. nih.gov While these findings are preliminary, they provide a basis for the potential role of ErbB2-targeted therapies in this disease. nih.gov Research into ErbB2-targeted agents for SCCO is considered to be in the early stages of development. nih.gov

| Inhibitor | Model | Key Findings |

| Herceptin (Trastuzumab) | Esophageal squamous cell carcinoma (SCCO) cell lines | Demonstrated an inhibitory effect on the growth of cancer cells. nih.gov |

Mechanisms of Acquired Resistance to Erbb2 Inhibitor Ii

Intrinsic Alterations of ErbB2

Direct modifications to the ErbB2 protein can prevent or reduce the efficacy of inhibitor binding, thereby restoring its oncogenic signaling capabilities.

Secondary mutations within the kinase domain of the ErbB2 protein are a well-documented mechanism of acquired resistance to ErbB2 tyrosine kinase inhibitors (TKIs). aacrjournals.orgbiorxiv.org These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the kinase domain or stabilize the active conformation of the receptor, thereby reducing the drug's efficacy. biorxiv.org

One of the most well-characterized resistance mutations is the "gatekeeper" mutation, such as T798I. biorxiv.orgfrontiersin.org The threonine 798 residue is located at the entrance of the ATP-binding pocket, and its mutation to a bulkier residue can sterically hinder the binding of certain inhibitors. frontiersin.org This type of mutation enhances the receptor's affinity for ATP, allowing it to continue signaling even in the presence of the inhibitor. frontiersin.org

In addition to gatekeeper mutations, other non-gatekeeper secondary mutations have been identified that also confer resistance. For instance, mutations such as L755S and T862A have been shown to promote resistance to HER2 TKIs. aacrjournals.org These mutations can enhance the kinase activity of ErbB2 and may also reduce the binding affinity of the inhibitor. biorxiv.org Computational modeling and experimental data suggest that these secondary mutations can stabilize the active state of the ErbB2 kinase, leading to enhanced downstream signaling, particularly through the MEK/ERK pathway. aacrjournals.orgbiorxiv.org

| ErbB2 Kinase Domain Mutation | Reported Effect on Inhibitor Sensitivity | Mechanism of Resistance |

| T798I/T798M (Gatekeeper) | Confers resistance to lapatinib (B449) and other reversible TKIs. frontiersin.orgresearchgate.net | Steric hindrance preventing inhibitor binding; increased ATP affinity. frontiersin.org |

| L755S/L755P | Confers resistance to lapatinib. frontiersin.orgresearchgate.net | Promotes activation of PI3K/AKT and MAPK pathways. researchgate.net |

| T862A | Promotes resistance to HER2 TKIs like neratinib (B1684480). aacrjournals.orgbiorxiv.org | Stabilizes the active kinase conformation; may reduce inhibitor binding affinity. biorxiv.org |

The expression of truncated isoforms of the ErbB2 receptor, which lack the extracellular domain and the binding site for certain antibody-based therapies, is another mechanism of resistance. aacrjournals.orgnih.gov One of the most studied of these isoforms is p95HER2, a C-terminal fragment of ErbB2 that is constitutively active. aacrjournals.orgnih.gov Because it lacks the extracellular domain, therapies that target this region are ineffective against cells expressing p95HER2. aacrjournals.orgportlandpress.com However, small molecule tyrosine kinase inhibitors that target the intracellular kinase domain can still inhibit the activity of p95HER2. aacrjournals.orgnih.gov The expression of p95HER2 has been associated with a poor prognosis and resistance to trastuzumab. aacrjournals.orgnih.gov

The Δ16HER2 splice variant, which has an in-frame deletion in the extracellular domain, promotes the formation of ligand-independent, constitutively active homodimers. This isoform has also been implicated in resistance to HER2-targeted therapies. nih.gov Both p95HER2 and Δ16HER2 can lead to the persistent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, thereby driving tumor growth despite the presence of certain ErbB2 inhibitors. nih.govnih.gov

Activation of Bypass Signaling Pathways

Cancer cells can develop resistance to ErbB2 inhibitors by activating alternative signaling pathways that can sustain cell proliferation and survival independently of ErbB2.

A significant crosstalk exists between the Estrogen Receptor (ER) and ErbB2 signaling pathways. nih.govresearchgate.net In ER-positive breast cancers that are also HER2-positive, the inhibition of the ErbB2 pathway can lead to a compensatory upregulation of ER signaling. mdpi.com This can result in a state of increased dependence on the ER pathway for cell survival and proliferation. mdpi.com The hyperactivation of growth factor receptor signaling, such as through ErbB2, can lead to the phosphorylation and activation of the ER and its coactivators, weakening the effects of endocrine therapies and contributing to resistance. nih.gov Conversely, long-term estrogen deprivation can increase the activity of the PI3K/Akt/mTORC1 pathway, which is downstream of ErbB2. mdpi.com This bidirectional crosstalk suggests that dual inhibition of both the ErbB2 and ER pathways may be necessary to overcome resistance in tumors that co-express both receptors. researchgate.net

The activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway is a well-established mechanism of resistance to HER2-targeted therapies. aacrjournals.orgportlandpress.comaacrjournals.org The IGF-1R signaling pathway shares downstream effectors with the ErbB2 pathway, including the PI3K/Akt and MAPK pathways. researchgate.net Upregulation of IGF-1R signaling can therefore compensate for the inhibition of ErbB2. aacrjournals.org This can occur through heterodimerization of IGF-1R with ErbB2 or ErbB3, which can reactivate downstream signaling. portlandpress.comnih.gov Studies have shown that cell lines with acquired resistance to HER2 inhibitors can exhibit increased expression and phosphorylation of IGF-1R. aacrjournals.orgnih.gov The inhibition of IGF-1R signaling, in combination with an ErbB2 inhibitor, has been shown to restore sensitivity in resistant cells. portlandpress.com

The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade of the ErbB2 receptor, and its reactivation or upregulation is a frequent cause of acquired resistance to ErbB2 inhibitors. nih.govaacrjournals.orgresearchgate.net This can occur through several mechanisms, including:

Activating mutations in PIK3CA : The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in this gene lead to constitutive activation of the PI3K pathway, rendering cells less dependent on upstream signaling from ErbB2. nih.govaacrjournals.org

Loss of PTEN function : The PTEN tumor suppressor protein is a negative regulator of the PI3K pathway. Loss of PTEN function, either through mutation or deletion, results in hyperactivation of Akt signaling. nih.govaacrjournals.org

Upregulation of Akt or mTOR : Increased expression or activation of Akt or mTOR can also bypass the need for ErbB2 signaling. nih.gov

The persistent activation of the PI3K/Akt/mTOR pathway allows cancer cells to maintain their proliferative and survival signals, even when the ErbB2 receptor is effectively inhibited. nih.govaacrjournals.org This has led to the clinical investigation of dual-targeting strategies that combine ErbB2 inhibitors with inhibitors of the PI3K/Akt/mTOR pathway. aacrjournals.orgaacrjournals.org

| Bypass Signaling Pathway | Key Molecules Involved | Consequence of Activation |

| Estrogen Receptor (ER) Signaling | Estrogen Receptor (ERα, ERβ), coactivators nih.govresearchgate.net | Compensatory cell survival and proliferation signaling, leading to endocrine resistance. nih.govmdpi.com |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) Pathway | IGF-1R, IGF-1, IGF-2 aacrjournals.orgresearchgate.net | Reactivation of PI3K/Akt and MAPK pathways, bypassing ErbB2 inhibition. aacrjournals.orgportlandpress.com |

| PI3K/Akt/mTOR Pathway | PI3K (p110α), Akt, mTOR, PTEN nih.govaacrjournals.orgresearchgate.net | Constitutive activation of cell growth, proliferation, and survival signals. nih.govaacrjournals.org |

MAPK Pathway Dysregulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade of the ErbB2 receptor, playing a key role in cell proliferation. aacrjournals.orgnih.gov Dysregulation of this pathway is a well-documented mechanism of resistance to ErbB2 inhibitors. oup.com Overexpression of ErbB2 typically leads to the activation of the Ras-Raf-MAPK-Erk signaling cascade. aacrjournals.org However, cancer cells can develop resistance by acquiring alterations that maintain MAPK signaling even when ErbB2 is inhibited. medicom-publishers.com

Genomic analyses of HER2-positive tumors have identified MAPK pathway alterations as potential drivers of resistance. medicom-publishers.com These alterations are more frequent in metastatic tumors compared to primary tumors and are associated with a significantly worse clinical outcome. medicom-publishers.com In vitro studies confirm that mutations that activate the MAPK pathway, such as those in BRAF and KRAS, promote resistance to ErbB2 kinase inhibitors. researchgate.net For instance, the HER2-L755S mutation, which is linked to resistance, causes hyperactivation of the MAPK pathway. nih.gov Consequently, cells with these mutations often show sensitivity to MEK inhibitors, suggesting a potential therapeutic strategy to overcome this form of resistance. medicom-publishers.comresearchgate.net

| Pathway | Alteration Frequency (Primary Tumors) | Alteration Frequency (Metastatic Tumors) | Impact on Progression-Free Survival |

| MAPK Pathway | 9.8% | 15.6% | Shorter (Mutant) vs. Longer (Wildtype) |

| PI3K Pathway | 30.6% | 37.3% | Shorter (Mutant) vs. Longer (Wildtype) |

| Data sourced from a genomic analysis of 733 HER2-amplified tumors. medicom-publishers.com |

Cross-Talk with Other Receptor Tyrosine Kinases (e.g., MET)

Cancer cells can bypass the inhibition of ErbB2 by utilizing signaling from other receptor tyrosine kinases (RTKs). oup.com This "crosstalk" allows for the reactivation of critical downstream survival pathways, rendering the ErbB2 inhibitor ineffective. The MET receptor tyrosine kinase is one such receptor implicated in this resistance mechanism. aacrjournals.orgaacrjournals.org

MET and ErbB2 are often co-expressed in HER2-positive breast cancers. aacrjournals.orgaacrjournals.org Activation of MET, for example by its ligand hepatocyte growth factor (HGF) present in the tumor microenvironment, can induce resistance to ErbB2 inhibitors. nih.gov Studies have shown that in cells resistant to ErbB2 inhibition, there can be an increase in MET activation. aacrjournals.org Conversely, depleting ErbB2 can lead to increased MET activity, suggesting a compensatory relationship between the two receptors. aacrjournals.orgaacrjournals.org This crosstalk often maintains signaling through crucial cell-survival pathways like PI3K/AKT and MAPK. aacrjournals.org The clinical implication is that dual inhibition of both ErbB2 and the compensatory receptor, such as MET, may be necessary to overcome resistance in tumors where this crosstalk occurs. aacrjournals.orgnih.govnih.gov

Role of ErbB3 Upregulation

ErbB3 (or HER3) is a unique member of the ErbB family as it has impaired kinase activity. nih.gov However, it is a critical dimerization partner for ErbB2. nih.gov The ErbB2-ErbB3 heterodimer is one of the most potent signaling complexes, strongly activating the pro-survival PI3K/Akt pathway. aacrjournals.orgnih.gov Upregulation or enhanced activity of ErbB3 is a key mechanism of resistance to ErbB2-targeted therapies. aacrjournals.org

Increased expression of ErbB3 ligands, like heregulin, can stimulate the formation of ErbB2-ErbB3 heterodimers, thereby reactivating downstream signaling and conferring resistance. oup.com In trastuzumab-resistant cells, enhanced ErbB2-ErbB3 interactions are observed. aacrjournals.org The formation of this potent dimer is a prerequisite for ErbB2 tyrosine kinase activation in some cancer cells, and its downregulation can inhibit pro-carcinogenic activity. nih.gov Research indicates that ErbB3 plays a vital role in resistance by activating both PI3K/Akt signaling and Src kinase. nih.govspringermedizin.de Therefore, targeting ErbB3 directly, for instance with monoclonal antibodies, is being explored as a strategy to overcome resistance to ErbB2 inhibitors. nih.govspringermedizin.de

Dysregulation of Cell Cycle Control

Resistance to ErbB2 inhibitors can also arise from alterations in the machinery that governs cell cycle progression, allowing cancer cells to continue proliferating despite the blockade of ErbB2 signaling.

Altered Expression of Cyclin E and CDK Activity

The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) by their cyclin partners. researchgate.net ErbB2 signaling normally influences the progression through the G1-S phase transition. nih.gov Inhibition of ErbB2 can lead to cell cycle arrest, in part by affecting the levels and activity of key regulators like Cyclin E and its associated kinase, CDK2. nih.gov

However, resistant cells can overcome this blockade. Focal amplification of the gene encoding Cyclin E has been observed in cell lines made resistant to trastuzumab and is associated with a lower response to the therapy in patients. nih.gov Overexpression of Cyclin E can uncouple cell cycle progression from ErbB2 signaling. nih.gov Furthermore, alterations in CDK inhibitors, such as the downregulation of p27Kip1, can lead to an increase in CDK2 activity, promoting proliferation and contributing to resistance. nih.govnih.gov In some models, the inhibition of ErbB2 leads to an increase in p27Kip1 associated with CDK2, which inhibits its activity; resistant cells find ways to circumvent this. researchgate.net Targeting CDK2 directly with inhibitors has been shown to reduce the growth of trastuzumab-resistant xenografts, highlighting the importance of this node in the resistance mechanism. nih.gov

Sustained c-Myc Transcriptional Activity

The c-Myc oncoprotein is a transcription factor that regulates a wide array of genes involved in cell growth, proliferation, and metabolism. biorxiv.orgmdpi.com It is a downstream target of ErbB2 signaling. biorxiv.orgbiorxiv.org Sustained or elevated c-Myc transcriptional activity can provide a powerful proliferative signal that allows cancer cells to become insensitive to ErbB2 inhibition.

Studies have shown that high levels of ErbB2 expression can lead to increased c-Myc transcriptional activity. biorxiv.orgbohrium.com In this context, even when CDK4 is inhibited, cells with high c-Myc activity may be less sensitive and can continue to progress through the cell cycle. biorxiv.orgbiorxiv.org In fact, under certain conditions, CDK4 inhibition in high ErbB2-expressing cells can lead to a paradoxical and excessive increase in c-Myc activity, resulting in a reversible cell-cycle arrest that may contribute to long-term resistance. biorxiv.orgbiorxiv.orgbohrium.com This sustained c-Myc activity can maintain cell survival pathways, effectively bypassing the effects of the ErbB2 inhibitor. biorxiv.org This suggests that in some resistant tumors, co-targeting ErbB2 and c-Myc or its downstream pathways may be a necessary therapeutic strategy. biorxiv.orgnih.gov

Microenvironmental and Host Factors

The development of resistance is not solely an intrinsic property of the cancer cell but is also influenced by extrinsic signals from the surrounding tumor microenvironment and various host factors. oup.com

Extrinsic signals from the tumor microenvironment, such as growth factors and extracellular matrix components, can induce resistance to ErbB2 inhibitors. nih.gov For example, the presence of ligands like hepatocyte growth factor (HGF) or neuregulin1-β1 (NRG1β) in the microenvironment can activate alternative signaling pathways (MET and ErbB3, respectively), allowing tumor cells to survive and proliferate despite ErbB2 blockade. nih.gov The specific resistance mechanism can even differ based on the breast cancer subtype. nih.gov

Host factors, particularly those related to the immune system, can also play a role. For antibody-based therapies like trastuzumab, one mechanism of action is antibody-dependent cell-mediated cytotoxicity (ADCC), which relies on host immune cells. portlandpress.com Polymorphisms in the genes encoding Fcγ receptors on immune cells can affect the binding of the antibody and the subsequent strength of the ADCC response, thereby influencing therapeutic efficacy. nih.gov

Influence of Tumor Microenvironment on Resistance Mechanisms

Information regarding the effects of stromal co-cultures, hypoxia, or secreted factors from the microenvironment on the efficacy of and resistance to "ErbB2 Inhibitor II" remains uncharacterized in public research databases. Therefore, a scientifically accurate and evidence-based article on this specific topic cannot be generated at this time. Further preclinical research is required to elucidate whether and how the tumor microenvironment influences the development of resistance to this particular compound.

Preclinical Strategies to Overcome Resistance and Enhance Efficacy

Combination Therapies with Other ErbB Family Inhibitors

Dual ErbB1/ErbB2 Inhibition

There is no available preclinical data investigating the combination of ErbB2 Inhibitor II (CP-724714) with a specific ErbB1 (EGFR) inhibitor. CP-724714 was developed as a highly selective inhibitor for ErbB2, and research into dual pathway inhibition has predominantly focused on single agents that target both receptors, such as lapatinib (B449) or neratinib (B1684480), rather than combining selective inhibitors like CP-724714 with an EGFR-specific agent.

Combinations with Downstream Pathway Inhibitors

Activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, is a common mechanism of resistance to HER2-targeted therapies. Consequently, combining HER2 inhibitors with agents that block these pathways is a rational and widely explored preclinical strategy for other drugs in this class. However, specific data for this compound (CP-724714) in these combinations is not present in the available literature.

PI3K Inhibitors

No specific preclinical studies have been published detailing the effects of combining this compound (CP-724714) with any PI3K inhibitors.

mTOR Inhibitors

There is no available data from preclinical models on the efficacy of combining this compound (CP-724714) with mTOR inhibitors such as everolimus or sirolimus.

CDK4/6 Inhibitors

The combination of this compound (CP-724714) with CDK4/6 inhibitors like palbociclib, ribociclib, or abemaciclib (B560072) has not been evaluated in published preclinical studies.

Combinations with Other Targeted Agents

To enhance the efficacy of ErbB2 inhibitors and overcome both intrinsic and acquired resistance, preclinical research has extensively explored combination strategies with other targeted agents. These strategies aim to block compensatory signaling pathways, restore apoptotic sensitivity, and target the transcriptional machinery that drives resistance.

Estrogen Receptor Modulators (e.g., Tamoxifen)

The interplay between the Estrogen Receptor (ER) and ErbB2 signaling pathways is a well-established mechanism of resistance to endocrine therapies in ER-positive (ER+) breast cancer. Overexpression of ErbB2/HER2 is causally linked to tamoxifen (B1202) resistance. nih.gov Preclinical models have demonstrated that increased ErbB2 signaling can augment ERα function, leading to resistance to tamoxifen. nih.gov This crosstalk between the two pathways provides a strong rationale for the dual blockade of ER and ErbB2.

Preclinical studies have shown that combining an ErbB2 inhibitor with tamoxifen can restore sensitivity and delay the development of resistance. In in vivo xenograft models of ER-positive breast cancer, acquired resistance to tamoxifen was associated with elevated levels of EGFR and HER2. researchgate.net The addition of an EGFR/HER2 inhibitor, gefitinib (B1684475), to tamoxifen significantly improved the antitumor effect and prolonged the time to resistance development. researchgate.net Similarly, in HER2-overexpressing MCF-7 breast cancer cells, which are resistant to tamoxifen, the inhibition of HER2 and its downstream MAPK signaling pathway restored the inhibitory effect of tamoxifen on cell proliferation. nih.govyoutube.com This combination was also shown to restore the association of the estrogen receptor with the nuclear receptor corepressor (N-CoR), a key mechanism for tamoxifen's antagonist function. nih.govyoutube.com

The synergistic effect is not limited to acquired resistance. In models of de novo resistance, such as HER2-overexpressing MCF-7 xenografts, the combination of a HER2 kinase inhibitor with tamoxifen markedly prevented tumor growth. nih.gov The mechanism involves the disruption of the ER–c-Src–HER2 complex, which plays a vital role in tamoxifen resistance. biorxiv.org By blocking HER2 signaling, the non-genomic, growth-promoting actions of ER that drive resistance can be abrogated, even while tamoxifen continues to suppress classic ER-mediated gene expression. researchgate.net These findings provide a strong preclinical foundation for combining ErbB2 inhibitors with estrogen receptor modulators like tamoxifen to overcome or prevent endocrine resistance in ER+/HER2+ cancers.

Table 1: Preclinical Findings for ErbB2 Inhibitor and Estrogen Receptor Modulator Combinations

| ErbB2 Inhibitor | ER Modulator | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|---|

| Gefitinib (EGFR/HER2 inhibitor) | Tamoxifen | MCF-7 xenografts (in vivo) | Improved antitumor effect, delayed acquired resistance. researchgate.net | Suppression of elevated EGFR/HER2 and downstream kinase signaling. researchgate.net |

| AG1478 (HER2 inhibitor) | Tamoxifen | HER2-overexpressing MCF-7 cells (in vitro, in vivo) | Restored tamoxifen sensitivity, prevented tumor growth in xenografts. nih.govyoutube.com | Restored ER-mediated transcriptional inhibition and association with N-CoR; reduced MAPK activity. nih.govyoutube.com |

| Lapatinib | Endoxifen | BT-474, TAM-R, MCF-7/HER2 cells (in vitro) | Synergistic activity against models of a priori and acquired ERα/HER2 crosstalk. mdpi.com | Disruption of the ERα/HER2 crosstalk pathway. mdpi.com |

BCL2 Inhibitors

The B-cell lymphoma 2 (BCL2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like BCL2 can confer resistance to targeted therapies by preventing cell death. There is a functional link between ErbB2 signaling and the BCL2-mediated survival pathway, providing a rationale for co-inhibition.

In preclinical models of HER2-positive breast cancer, the ErbB2-targeted antibody trastuzumab was found to down-regulate the expression of BCL2 protein and mRNA. researchgate.net Despite this, trastuzumab alone only marginally induced apoptosis, suggesting that other anti-apoptotic proteins like BCL-XL may compensate. researchgate.net Combining trastuzumab with agents that target both BCL2 and BCL-XL, such as bispecific antisense oligonucleotides or the small-molecule antagonist HA14-1, resulted in a significantly stronger, synergistic induction of apoptosis. researchgate.net

Similarly, the irreversible ErbB1/2/4 inhibitor neratinib was shown to down-regulate the anti-apoptotic proteins MCL-1 and BCL-XL. nih.gov When combined with the BCL2-specific inhibitor venetoclax, a synergistic killing of HER2+ and triple-negative breast cancer (TNBC) cells was observed in vitro. nih.gov In vivo, this combination led to a significant suppression of tumor growth compared to either agent alone. nih.gov The mechanism involves the dual blockade of survival signals, leading to the activation of pro-apoptotic proteins BAX and BAK and subsequent mitochondrial-mediated cell death. nih.gov

Resistance to ErbB2 inhibitors can also involve an adaptive upregulation of BCL2. Preclinical work identified BCL2 induction as a critical component of the adaptive response to the ErbB2 inhibitor lapatinib. nih.gov This creates a dependency on BCL2 for survival, which can be exploited by combination therapy. In models of hematologic malignancies (MDS and AML) that overexpress a truncated form of ERBB2, inhibition of ERBB2 with lapatinib was found to modulate the expression of multiple BCL2 family proteins. nih.gov The dual blockade with lapatinib and venetoclax was highly synergistic, leading to reduced BCL2 phosphorylation, decreased MCL1 expression, and enhanced caspase-3-mediated cell death. researchgate.netnih.gov

Table 2: Preclinical Findings for ErbB2 Inhibitor and BCL2 Inhibitor Combinations

| ErbB2 Inhibitor | BCL2 Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|---|

| Trastuzumab | AS-4625 (Bcl-2/Bcl-XL antisense), HA14-1 | BT-474 cells (HER2-amplified) | Synergistic induction of apoptosis. researchgate.net | Trastuzumab down-regulates Bcl-2; combined targeting of Bcl-2/Bcl-XL enhances apoptosis. researchgate.net |

| Neratinib | Venetoclax (ABT199) | HER2+ and TNBC cell lines, BT474 xenografts (in vivo) | Synergistic cell killing in vitro; significant tumor growth suppression in vivo. nih.gov | Down-regulation of MCL-1/BCL-XL by neratinib combined with BCL2 inhibition by venetoclax, leading to BAX/BAK activation. nih.gov |

| Lapatinib | Venetoclax | CD34+ MDS and AML cells (in vitro) | Synergistic induction of mitochondrial-mediated apoptosis. researchgate.netnih.gov | Reduced BCL2 phosphorylation and MCL1 expression; enhanced cytochrome c release and caspase-3 activation. researchgate.netnih.gov |

PARP and ATR Inhibitors

Targeting the DNA damage response (DDR) pathway is a promising strategy to enhance the efficacy of cancer therapies. Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase are central players in DDR. There is growing preclinical evidence for combining inhibitors of these pathways with ErbB2-targeted agents, particularly antibody-drug conjugates (ADCs) that deliver a cytotoxic, DNA-damaging payload.

The HER2-targeted ADC trastuzumab deruxtecan (DS-8201), which carries a topoisomerase I inhibitor, induces DNA double-strand breaks. Combining DS-8201 with a PARP inhibitor (olaparib/AZD2281) and an ATR inhibitor (bayerite/BAY1895344) resulted in significant synergistic antitumor effects in HER2-positive cancer models both in vitro and in vivo. nih.govscirp.org The triple combination led to enhanced DNA damage, apoptosis, and inhibition of HER2 downstream signaling pathways (AKT and ERK). nih.gov Similarly, another study found that combining trastuzumab deruxtecan with inhibitors of ATR, WEE1, or ATM significantly enhanced cancer cell killing in vitro and achieved superior tumor growth inhibition in vivo. nih.gov

The rationale for combining ErbB2 and PARP inhibitors also extends to HER2+ cells that are proficient in homologous recombination (HR). Preclinical studies suggest that HER2+ cells are sensitive to PARP inhibitors, and that PARP inhibition augments the efficacy of trastuzumab. nih.gov One proposed mechanism is that HER2 activates the NF-κB signaling pathway, which is dependent on PARP1. nih.gov Inhibition of PARP leads to decreased HER2-dependent NF-κB activation, reducing proliferation. nih.gov Furthermore, trastuzumab itself may induce DNA damage and impair HR, creating a synthetic lethality with PARP inhibition. semanticscholar.org The combination of the HER2-targeting ADC SYD985 with the PARP inhibitors niraparib and olaparib also showed synergistic activity in killing HER2-expressing tumor cells and improved tumor growth inhibition in breast cancer patient-derived xenografts (PDXs). nih.gov

ATR inhibition is also being explored to overcome resistance to ErbB2-targeted ADCs. In HER2-low colorectal cancer models, which are minimally sensitive to trastuzumab deruxtecan alone, the addition of an ATR inhibitor sensitized the cells to the ADC, leading to a loss of replication arrest and increased DNA damage. researchgate.net

Table 3: Preclinical Findings for ErbB2 Inhibitor and PARP/ATR Inhibitor Combinations

| ErbB2 Inhibitor | DDR Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|---|

| Trastuzumab deruxtecan (DS-8201) | Olaparib (PARPi) & BAY1895344 (ATRi) | HER2+ cancer cells (NCI-N87, BT-474) and xenografts | Significant synergistic inhibition of cell growth, induction of DNA damage and apoptosis. nih.govscirp.org | Enhanced DNA damage and inhibition of HER2, AKT, and ERK signaling. nih.gov |

| Trastuzumab deruxtecan (T-DXd) | AZD6738 (ATRi), AZD1775 (WEE1i), AZD1390 (ATMi) | Breast cancer cell lines, NCI-N87 xenograft | Enhanced in vitro cell killing and superior in vivo tumor growth inhibition. nih.gov | Exacerbated DNA damage (γH2AX) and cell death (cleaved Caspase-3). nih.gov |

| Trastuzumab | Niraparib (PARPi) | HER2+ breast cancer cells (SKBR3, BT474) | Combination significantly decreased cell survival compared to monotherapy. semanticscholar.org | Trastuzumab may impair homologous recombination, creating synthetic lethality with PARP inhibition. semanticscholar.org |

| SYD985 (ADC) | Niraparib, Olaparib (PARPi) | HER2-expressing breast and ovarian cancer cell lines, PDXs | Synergistic cytotoxicity in vitro and improved tumor growth inhibition in vivo. nih.gov | Enhanced killing of HER2-expressing tumor cells. nih.gov |

BET Inhibitors

Bromodomain and extraterminal domain (BET) proteins are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, including those involved in survival and proliferation pathways. Acquired resistance to targeted therapies, including ErbB2 inhibitors, often involves transcriptional reprogramming, where cancer cells upregulate alternative kinases to bypass the inhibited pathway. This makes BET inhibitors an attractive combination partner to block this adaptive resistance mechanism.

Preclinical studies in ERBB2-positive breast cancer have shown that resistance to the ErbB2 inhibitor lapatinib is driven by a robust adaptive "kinome reprogramming." researchgate.net Within hours of treatment, a network of kinases is induced to compensate for ERBB2 inhibition. The BET inhibitor JQ1 was found to suppress the transcription of these lapatinib-induced kinases. semanticscholar.org The combination of lapatinib and JQ1 arrested the growth of lapatinib-resistant cells and was superior to combinations of lapatinib with other kinase inhibitors. researchgate.net This suggests that targeting the transcriptional source of resistance is more effective than inhibiting individual upregulated kinases. researchgate.net

Another mechanism of lapatinib resistance involves the upregulation of the transcription factor c-Myc. Lapatinib treatment can lead to increased MYC expression, which confers resistance. semanticscholar.org The combination of a BET inhibitor with lapatinib was shown to increase sensitivity to lapatinib in HER2+ cell lines and xenograft models by preventing this lapatinib-induced MYC upregulation. semanticscholar.org The BET inhibitor effectively blocks the dissociation of BRD4 from the promoters of these resistance-driving genes, thereby inhibiting their transcription. semanticscholar.org The combination of lapatinib and a BET inhibitor is required to suppress the transcription of multiple receptor tyrosine kinases and prevent the reactivation of downstream pathways like AKT/p70 S6K, ultimately arresting the growth of resistant cells. researchgate.net

Table 4: Preclinical Findings for ErbB2 Inhibitor and BET Inhibitor Combinations

| ErbB2 Inhibitor | BET Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |

|---|---|---|---|---|

| Lapatinib | JQ1, I-BET151 | ERBB2+ breast cancer cell lines (SKBR-3, BT474) | Arrested growth of lapatinib-resistant cells; superior to kinase inhibitor combinations. researchgate.net | Suppresses transcription of lapatinib-induced kinases, reversing adaptive kinome reprogramming. researchgate.net |

| Lapatinib | JQ1 | HER2+ cell lines and xenografts | Increased sensitivity to lapatinib. semanticscholar.org | Prevented lapatinib-induced MYC upregulation. semanticscholar.org |

| Lapatinib | JQ1, I-BET762 | Lapatinib-resistant BT474 cells | Combination treatment completely suppressed colony formation. biorxiv.org | Blocks alternative kinases involved in adaptive growth responses. researchgate.net |

VEGF/VEGFR Pathway Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). There is significant crosstalk between the ErbB2 and VEGF/VEGFR signaling pathways. This functional linkage provides a strong rationale for dual blockade as a therapeutic strategy.

Preclinical evidence suggests that the VEGF pathway may play a role in acquired resistance to anti-ErbB2 therapies. biorxiv.orgsemanticscholar.org Combined inhibition of both ErbB2 and VEGF signaling can interfere with a molecular feedback loop responsible for this resistance, promoting apoptosis and inhibiting tumor-induced angiogenesis. semanticscholar.org In HER2-overexpressing breast cancer cell lines, a synergistic interaction was observed when combining the ErbB2-targeted antibody trastuzumab with a specific VEGFR tyrosine kinase inhibitor (TKI). nih.gov This combination led to enhanced growth inhibition and an increase in apoptosis compared to either agent alone. nih.gov

This preclinical rationale has been explored in early clinical studies. A phase I trial combining dual HER2 blockade (trastuzumab and lapatinib) with the anti-VEGF antibody bevacizumab was found to be well-tolerated and showed significant activity in heavily pretreated patients with HER2-positive metastatic breast cancer. researchgate.net This suggests that combining ErbB2 inhibition with anti-angiogenic agents can be an effective strategy even in patients who have developed resistance to prior HER2-targeted therapies. researchgate.net

In another example, a patient with EGFR-mutant non-small cell lung cancer who developed acquired resistance mediated by ERBB2 amplification showed a promising clinical response to a combination of afatinib (a pan-ErbB inhibitor) and bevacizumab. nih.gov This case highlights the potential of this combination strategy to overcome resistance driven by the upregulation of alternative signaling pathways.

c-Myc Inhibitors